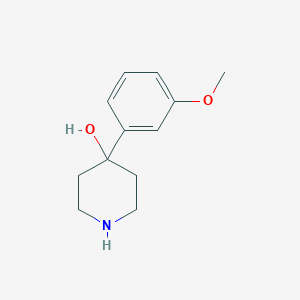

4-(3-Methoxyphenyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKHHBDZZHPXKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCNCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360223 |

Source

|

| Record name | 4-(3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180161-15-3 |

Source

|

| Record name | 4-(3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3-Methoxyphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-(3-Methoxyphenyl)piperidin-4-ol, a member of the 4-aryl-4-hydroxypiperidine class of compounds. This class is of significant interest in medicinal chemistry due to the piperidine scaffold being a prevalent feature in many pharmaceutical agents. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the title compound, alongside a discussion of the known biological activities of its structural analogs.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a 3-methoxyphenyl group. These functional groups are key pharmacophoric features that influence its biological activity.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 180161-15-3 | PubChem[1] |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 207.27 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=CC(=C1)C2(CCNCC2)O | PubChem[1] |

| InChI Key | ACKHHBDZZHPXKZ-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 207.125928785 Da | PubChem[1] |

| Melting Point | Not available. (A related compound, 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine, has a reported melting point of 138-141 °C)[2]. Another related compound, 4-(4-Chlorophenyl)piperidin-4-ol, has a melting point of 137-140 °C[3]. | |

| Boiling Point | Not available. (Predicted for a related compound, 4-(4-Chlorophenyl)piperidin-4-ol: 344.5±42.0 °C)[3]. | |

| pKa | Not available. (Predicted for a related compound, 4-(4-Chlorophenyl)piperidin-4-ol: 13.92±0.20)[3]. | |

| Solubility | Not available. (The parent compound, piperidin-4-ol, is soluble in water)[4]. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the addition of an organometallic reagent to a suitably protected 4-piperidone derivative. A general and robust method involves a Grignard reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a representative method based on standard organic synthesis procedures for analogous compounds.

Materials:

-

1-Bromo-3-methoxybenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small volume of a solution of 1-bromo-3-methoxybenzene in anhydrous THF to the flask.

-

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 1-bromo-3-methoxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the 3-methoxyphenylmagnesium bromide.

Step 2: Grignard Reaction with N-Boc-4-piperidone

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Intermediate

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(3-methoxyphenyl)piperidin-4-ol.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection to Yield the Final Product

-

Dissolve the purified N-Boc-4-(3-methoxyphenyl)piperidin-4-ol in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.

Diagram: Synthetic Workflow

References

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Methoxyphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 4-(3-Methoxyphenyl)piperidin-4-ol. This document outlines a plausible synthetic route, detailed experimental protocols for spectroscopic analysis, and an in-depth interpretation of the expected analytical data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities, particularly within the realm of medicinal chemistry and drug discovery.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved therapeutic agents and clinical candidates. Their conformational flexibility and ability to present substituents in well-defined three-dimensional space make them ideal building blocks for targeting a variety of biological receptors and enzymes. The introduction of a substituted aryl group, such as a methoxyphenyl moiety, can significantly influence the pharmacological properties of the parent piperidine, including its receptor affinity, selectivity, and pharmacokinetic profile.

The title compound, this compound, is a novel tertiary alcohol derivative of piperidine. Its structural elucidation is a critical step in understanding its potential as a lead compound or intermediate in drug development. This guide provides a systematic approach to its synthesis and characterization.

Synthesis

A plausible and efficient method for the synthesis of this compound is the Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds. This approach involves the reaction of a Grignard reagent derived from 3-bromoanisole with a suitable piperidone derivative. Given the desired N-unsubstituted piperidine ring, a commercially available N-protected 4-piperidone, such as N-benzyl-4-piperidone, would be an appropriate starting material. The benzyl protecting group can be subsequently removed via hydrogenolysis.

An alternative approach involves the use of an organolithium reagent, which can offer advantages in terms of reactivity and yield. The reaction of 3-methoxyphenyllithium with N-benzyl-4-piperidone would also be expected to yield the desired N-protected intermediate.

A detailed experimental protocol for the synthesis of a closely related compound, 1-methyl-4-hydroxy-4-(3-methoxyphenyl)piperidine, has been reported and can be adapted for the synthesis of the title compound[1].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Benzyl-4-(3-methoxyphenyl)piperidin-4-ol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Debenzylation to Yield this compound

-

Dissolve the purified N-benzyl-4-(3-methoxyphenyl)piperidin-4-ol in methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr hydrogenator for 12-24 hours, or until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Structure Elucidation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

3.1.1. Predicted ¹H NMR Data

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H (H-5') |

| ~7.05-7.15 | m | 2H | Ar-H (H-2', H-6') |

| ~6.80 | dd | 1H | Ar-H (H-4') |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.00-3.20 | m | 2H | Piperidine-H (H-2eq, H-6eq) |

| ~2.70-2.90 | m | 2H | Piperidine-H (H-2ax, H-6ax) |

| ~2.00 | s (broad) | 1H | -OH |

| ~1.80-2.00 | m | 2H | Piperidine-H (H-3eq, H-5eq) |

| ~1.60-1.80 | m | 2H | Piperidine-H (H-3ax, H-5ax) |

| ~1.50 | s (broad) | 1H | -NH |

3.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | Ar-C (C-3') |

| ~148.0 | Ar-C (C-1') |

| ~129.5 | Ar-C (C-5') |

| ~118.0 | Ar-C (C-6') |

| ~113.0 | Ar-C (C-2') |

| ~112.0 | Ar-C (C-4') |

| ~72.0 | Piperidine-C (C-4) |

| ~55.0 | -OCH₃ |

| ~42.0 | Piperidine-C (C-2, C-6) |

| ~38.0 | Piperidine-C (C-3, C-5) |

3.1.3. Experimental Protocol: NMR Spectroscopy

-

Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire a standard one-pulse experiment.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

3.2.1. Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

3.2.2. Experimental Protocol: IR Spectroscopy

-

Ensure the sample is dry.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, for both solid and liquid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

3.3.1. Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 207 (for the molecular formula C₁₂H₁₇NO₂)

-

Key Fragmentations:

-

Loss of H₂O: m/z = 189

-

Loss of the methoxyphenyl group: m/z = 100

-

Cleavage of the piperidine ring can lead to various smaller fragments.

-

| m/z | Possible Fragment |

| 207 | [M]⁺ |

| 190 | [M - OH]⁺ |

| 178 | [M - C₂H₅]⁺ (from piperidine ring) |

| 135 | [M - C₅H₁₀N]⁺ (methoxyphenyl-C-OH fragment) |

| 107 | [C₇H₇O]⁺ (methoxyphenyl fragment) |

3.3.2. Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in the positive ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).

Structure Elucidation Workflow

The logical flow of the structure elucidation process, from synthesis to final confirmation, is a critical aspect of chemical research. The following diagram, generated using the DOT language, illustrates this workflow.

References

An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidin-4-ol (CAS: 180161-15-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this paper combines reported data with information extrapolated from closely related analogs, particularly within the 4-aryl-4-hydroxypiperidine class. All extrapolated data is clearly identified.

Physicochemical Properties

Quantitative data for this compound is summarized below. While some experimental values are not publicly available, computed properties provide valuable estimates for research and experimental design.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[1] | - |

| Molecular Weight | 207.27 g/mol | PubChem[1] | - |

| CAS Number | 180161-15-3 | PubChem[1] | - |

| IUPAC Name | This compound | PubChem[1] | - |

| Melting Point | 138-141 °C (estimated) | Based on 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine[2] | Experimental data for the target compound is not available. This is an estimate based on a structurally similar compound. |

| Boiling Point | Not available | - | - |

| Solubility | Not available | - | Expected to be soluble in organic solvents like methanol and chloroform.[3][4] |

| pKa | 13.92 ± 0.20 (predicted) | ChemicalBook[5] | Prediction for the structurally similar 4-(4-chlorophenyl)piperidin-4-ol. |

| LogP | 1.344 (predicted) | Cheméo[6] | Prediction for the structurally similar 4-benzyl-4-hydroxypiperidine. |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and plausible route can be derived from methods used for structurally similar 4-aryl-4-hydroxypiperidines.[2][7] The most common approach involves the Grignard reaction.

Proposed Synthesis Workflow: Grignard Reaction

This proposed synthesis involves the reaction of a Grignard reagent, 3-methoxyphenylmagnesium bromide, with a suitable piperidin-4-one derivative.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

N-Benzyl-4-piperidone (or other N-protected 4-piperidone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Appropriate deuterated solvent for NMR (e.g., CDCl₃)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 3-bromoanisole in dry ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, forming 3-methoxyphenylmagnesium bromide.

-

Grignard Reaction: The Grignard solution is cooled to 0 °C. A solution of N-benzyl-4-piperidone in dry ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification and Deprotection (if necessary): The crude product, N-benzyl-4-(3-methoxyphenyl)piperidin-4-ol, can be purified by column chromatography. If the final unprotected compound is desired, the N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).

-

Characterization: The final product should be characterized by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its structure and purity.[8]

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited. However, the 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore in medicinal chemistry, suggesting potential areas of biological relevance.

Potential as an Opioid Receptor Modulator

The 4-phenylpiperidine core is a key structural motif in many synthetic opioids.[9] It is plausible that this compound could interact with opioid receptors, potentially acting as an agonist or antagonist. The substitution pattern on the phenyl ring and the nitrogen atom of the piperidine ring are critical determinants of activity and selectivity for μ, δ, and κ opioid receptors. Further research is required to determine its specific opioid receptor binding profile.

Role in Neurological Disorders

Derivatives of 4-arylpiperidine have been investigated for their potential in treating various neurological disorders.[10][11] Some analogs have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[10][11] Antagonism of the NR2B subtype of the NMDA receptor is a therapeutic strategy being explored for conditions such as depression and neuropathic pain. Given its structure, this compound could be a valuable intermediate or a candidate molecule for screening in assays related to neurological targets.

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of related 4-aryl-4-hydroxypiperidines, a potential mechanism of action could involve the modulation of G-protein coupled receptors (GPCRs), such as opioid receptors, or ligand-gated ion channels like the NMDA receptor.

Caption: Hypothetical signaling pathway for this compound.

Experimental Assays for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays

| Assay Type | Purpose | Typical Methodology |

| Receptor Binding Assays | To determine the affinity and selectivity for specific receptors (e.g., opioid, NMDA). | Radioligand binding assays using cell membranes expressing the receptor of interest and a labeled ligand. The ability of the test compound to displace the radioligand is measured. |

| Functional Assays | To determine if the compound acts as an agonist, antagonist, or inverse agonist. | For GPCRs, assays like [³⁵S]GTPγS binding or cAMP measurement can be used. For ion channels, electrophysiological techniques like patch-clamp on cells expressing the receptor can measure changes in ion flow. |

| Enzyme Inhibition Assays | To assess activity against enzymes like acetylcholinesterase (AChE). | Spectrophotometric assays, such as the Ellman's assay for AChE, which measures the product of enzymatic activity.[12] |

In Vivo Assays

Should in vitro studies show promising activity, further evaluation in animal models would be warranted to assess efficacy and pharmacokinetic properties. For example, if the compound shows analgesic properties in vitro, rodent models of pain (e.g., tail-flick, hot plate) could be employed.[13]

Conclusion

This compound is a compound with a scaffold that suggests potential for significant biological activity, particularly in the areas of pain management and neurological disorders. While specific experimental data for this molecule is currently sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established knowledge of the 4-aryl-4-hydroxypiperidine class. Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential. This compound represents a valuable tool for researchers and a potential starting point for the development of novel therapeutics.

References

- 1. This compound | C12H17NO2 | CID 1091076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Buy 1-(3-Methoxyphenyl)piperidin-4-ol | 1226205-99-7 [smolecule.com]

- 10. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol, a valuable building block in medicinal chemistry. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document outlines the reaction mechanism, a detailed experimental protocol for the synthesis of the target compound and its N-protected intermediate, and a summary of relevant quantitative data. Furthermore, visual diagrams are provided to illustrate the reaction pathway and experimental workflow, adhering to the specific requirements for clarity and contrast.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperidine ring, a hydroxyl group, and a methoxyphenyl moiety, makes it a versatile scaffold for the development of novel therapeutics. The synthesis of this compound is of significant interest to researchers in drug discovery and development. The most common and efficient method for its preparation involves the addition of a Grignard reagent to a protected 4-piperidone derivative, followed by the removal of the protecting group.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process:

-

Grignard Reaction: The formation of the tertiary alcohol is accomplished through the nucleophilic addition of 3-methoxyphenylmagnesium bromide to an N-protected 4-piperidone, such as N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen due to its stability under the reaction conditions and its facile removal.

-

Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the final product, this compound.

The overall reaction scheme is depicted below:

Experimental Protocols

Synthesis of tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate (N-Boc protected intermediate)

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a crystal of iodine. A solution of 3-bromoanisole (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The mixture is then refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: The Grignard solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate.

Synthesis of this compound

Materials:

-

tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Deprotection: To a solution of tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, a solution of 4 M HCl in 1,4-dioxane is added. The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a saturated aqueous sodium bicarbonate solution to a pH of 8-9 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the key compounds in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.39 | White solid | 117-119 | 85-95 |

| This compound | C₁₂H₁₇NO₂ | 207.27[1] | White solid | 105-107 | 90-98 |

Spectroscopic Data:

tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.28 (t, J = 7.9 Hz, 1H), 7.09 (d, J = 7.7 Hz, 1H), 7.05 (s, 1H), 6.83 (dd, J = 8.2, 2.5 Hz, 1H), 4.01 (br s, 2H), 3.82 (s, 3H), 3.21 (br t, J = 12.1 Hz, 2H), 2.05 (br d, J = 13.2 Hz, 2H), 1.69 (s, 1H), 1.62 (ddd, J = 13.5, 9.1, 4.4 Hz, 2H), 1.48 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.8, 154.8, 149.9, 129.5, 117.8, 112.5, 111.1, 80.0, 70.4, 55.2, 40.8 (br), 37.9, 28.5.

This compound:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.26 (t, J = 7.9 Hz, 1H), 7.10 (d, J = 7.7 Hz, 1H), 7.06 (t, J = 2.0 Hz, 1H), 6.81 (dd, J = 8.2, 2.5 Hz, 1H), 3.81 (s, 3H), 3.16-3.08 (m, 2H), 2.89-2.80 (m, 2H), 2.15 (br s, 2H), 1.81 (ddd, J = 13.3, 9.4, 4.3 Hz, 2H), 1.69-1.59 (m, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.7, 150.2, 129.4, 117.7, 112.3, 110.9, 70.8, 55.2, 42.4, 38.4.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis.

References

Unraveling the Potential Mechanism of Action of 4-(3-Methoxyphenyl)piperidin-4-ol: A Technical Guide for Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 4-(3-Methoxyphenyl)piperidin-4-ol is limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-established pharmacology of the 4-aryl-piperidin-4-ol scaffold, providing a framework for its potential biological activities and a roadmap for its investigation.

Introduction

The 4-aryl-piperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant activity at various G protein-coupled receptors (GPCRs). These receptors, including opioid, dopamine, and serotonin receptors, are critical targets for therapeutic intervention in a wide range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the potential mechanisms of action of this compound, drawing upon the structure-activity relationships (SAR) of analogous compounds. We present hypothetical quantitative data, detailed experimental protocols for characterization, and visualizations of relevant signaling pathways to aid researchers in the exploration of this compound.

Potential Pharmacological Targets and Mechanism of Action

Based on the pharmacology of structurally related 4-aryl-piperidin-4-ol derivatives, this compound is predicted to interact with one or more of the following GPCR families:

-

Opioid Receptors (μ, δ, κ): The 4-aryl-piperidin-4-ol scaffold is a well-known pharmacophore for opioid receptor ligands. Depending on the nature of the aryl substituent and the substitution on the piperidine nitrogen, these compounds can act as agonists, antagonists, or allosteric modulators. The 3-methoxyphenyl group may confer a specific binding profile and functional activity at these receptors, potentially leading to analgesic effects.

-

Dopamine Receptors (D2, D3, D4): Aryl-piperidine derivatives are also recognized for their interaction with dopamine receptors. The affinity and selectivity for different dopamine receptor subtypes are highly dependent on the substitution pattern. Modulation of these receptors could imply potential applications in psychosis, Parkinson's disease, or addiction.

-

Serotonin Receptors (5-HT1A, 5-HT2A, etc.): Interaction with serotonin receptors is another plausible mechanism of action. The methoxy substituent on the phenyl ring is a common feature in many serotonergic ligands. Activity at these receptors could suggest potential anxiolytic, antidepressant, or antipsychotic properties.

The primary mechanism of action following receptor binding would likely involve the modulation of intracellular signaling cascades mediated by G proteins.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be generated for this compound through the experimental protocols outlined in the subsequent section. These tables are for illustrative purposes to guide the potential characterization of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Target | Radioligand | Ki (nM) |

| μ-Opioid Receptor | [3H]-DAMGO | 50 |

| δ-Opioid Receptor | [3H]-DPDPE | 250 |

| κ-Opioid Receptor | [3H]-U69,593 | >1000 |

| Dopamine D2 Receptor | [3H]-Spiperone | 120 |

| Dopamine D3 Receptor | [3H]-7-OH-DPAT | 80 |

| Serotonin 5-HT1A Receptor | [3H]-8-OH-DPAT | 150 |

| Serotonin 5-HT2A Receptor | [3H]-Ketanserin | 400 |

Table 2: Functional Activity of this compound at Selected GPCRs

| Assay Type | Receptor Target | Functional Response | EC50 / IC50 (nM) | Emax (%) |

| cAMP Inhibition | μ-Opioid Receptor | Agonist | 150 | 75 |

| β-Arrestin Recruitment | μ-Opioid Receptor | Agonist | 300 | 60 |

| cAMP Inhibition | Dopamine D3 Receptor | Partial Agonist | 200 | 45 |

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-DAMGO for the μ-opioid receptor) to membrane preparations.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of this compound at Gi/Gs-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture:

-

Use cells stably expressing the receptor of interest (e.g., CHO-K1 cells).

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

-

Agonist Mode Assay (for Gi-coupled receptors):

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add increasing concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Antagonist Mode Assay (for Gi-coupled receptors):

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a known agonist at a concentration that produces a submaximal response (e.g., EC80).

-

Incubate and measure cAMP levels as described above.

-

-

Data Analysis:

-

For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine the EC50 and Emax.

-

For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC50.

-

β-Arrestin Recruitment Assays

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and G protein-independent signaling.

Methodology:

-

Assay Principle:

-

Utilize a cell-based assay that employs enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).

-

A common example is the PathHunter® assay, where the GPCR is tagged with a small enzyme fragment (ProLink™) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

-

Procedure:

-

Use a cell line co-expressing the tagged GPCR and β-arrestin.

-

Plate the cells in a 384-well assay plate.

-

Add increasing concentrations of this compound.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents containing the substrate for the complemented enzyme.

-

Incubate at room temperature to allow for signal development.

-

Measure the chemiluminescent or fluorescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the log concentration of the compound.

-

Determine the EC50 and Emax for β-arrestin recruitment using non-linear regression.

-

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways that could be modulated by this compound upon binding to a Gi-coupled receptor.

Caption: G Protein-Coupled Receptor (GPCR) Gi Signaling Pathway.

Caption: β-Arrestin Mediated GPCR Signaling and Regulation.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to a well-established class of pharmacologically active compounds provides a strong basis for predicting its potential biological targets and activities. This guide offers a comprehensive framework for researchers and drug development professionals to initiate a thorough investigation of this compound. The outlined experimental protocols and the illustrative data and diagrams serve as a practical starting point for elucidating its pharmacological profile and exploring its therapeutic potential. Further research is warranted to validate these hypotheses and to fully characterize the mechanism of action of this compound.

Potential Therapeutic Applications of 4-(3-Methoxyphenyl)piperidin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-methoxyphenyl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Derivatives of this core structure have been extensively investigated for their interactions with various biological targets, leading to the discovery of potent analgesic, neuroprotective, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of their therapeutic potential. A common and effective method for the synthesis of the core structure involves a Grignard reaction, followed by N-alkylation to introduce a variety of substituents.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of the core scaffold using N-Boc-4-piperidone and 3-bromoanisole.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

3-Bromoanisole

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

4M HCl in 1,4-dioxane

-

2M aqueous sodium hydroxide (NaOH)

-

Dichloromethane

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 3-bromoanisole in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate.

-

Boc Deprotection: Dissolve the crude product in 1,4-dioxane and add 4M HCl in 1,4-dioxane. Stir the solution at room temperature for 4 hours. Adjust the pH to 8 with 2M aqueous NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to provide this compound.[1]

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the core scaffold to introduce various substituents.

Materials:

-

This compound

-

Alkyl halide (e.g., phenethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

-

Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.

-

To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and filter to remove the base. Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated product.

-

Purify the crude product by column chromatography on silica gel.[2][3][4]

Therapeutic Applications and Biological Activity Data

Analgesic Activity: Opioid Receptor Modulation

A primary therapeutic application of this compound derivatives lies in their potent analgesic effects, primarily mediated through modulation of opioid receptors, particularly the mu-opioid receptor (MOR).

The following table summarizes the in vitro binding affinities (Ki) and in vivo analgesic potencies (ED50) of representative N-substituted this compound derivatives.

| Compound | N-Substituent | Receptor | Ki (nM) | Analgesic Assay | ED50 (mg/kg) | Reference |

| 1 | Methyl | µ | 508 | - | - | [5] |

| κ | 194 | - | - | [5] | ||

| 2 | Phenylpropyl | µ | 0.88 | - | - | [5] |

| δ | 13.4 | - | - | [5] | ||

| κ | 4.09 | - | - | [5] | ||

| 3 | - | δ | 8300 (agonist) | - | - | [5] |

| R 31833 | 2-Phenylethyl (with 4-COOCH₃) | - | - | Tail Withdrawal (rat, i.v.) | 0.00032 | [6] |

| R 30730 | 2-(2-Thienyl)ethyl (with 4-CH₂OCH₃) | - | - | Tail Withdrawal (rat, i.v.) | - | [6] |

This protocol details a method for determining the binding affinity of test compounds for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO-hMOR cells)

-

Radioligand (e.g., [³H]DAMGO for MOR)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds at various concentrations

-

Non-specific binding control (e.g., 10 µM Naloxone)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or test compound.

-

Incubate the plate for a specified time at a controlled temperature (e.g., 120 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

This in vivo assay assesses the central analgesic effects of compounds by measuring the latency of a thermal pain response.

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

-

Test animals (e.g., mice)

-

Test compound, vehicle control, and positive control (e.g., morphine)

Procedure:

-

Acclimatize the animals to the testing environment.

-

Administer the test compound, vehicle, or positive control to the animals via a specified route (e.g., intraperitoneal, oral).

-

At predetermined time intervals after administration, place each animal on the hot plate.

-

Record the latency time for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

An increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect.

Neuroprotective Activity

Several piperidine derivatives have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The following table presents data on the neuroprotective effects of a representative piperidine derivative in an in vitro model of neuronal cell injury.

| Compound | Cell Line | Insult | Concentration (µM) | % Cell Viability Increase | Reference |

| A10 | SH-SY5Y | L-glutamic acid | 0.1 | > Fenazinel | [2] |

| 1 | > Fenazinel | [2] | |||

| 10 | > Fenazinel | [2] |

This protocol describes a method to evaluate the ability of compounds to protect neuronal cells from oxidative stress-induced damage.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium and supplements

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂))

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specified duration.

-

Induce oxidative stress by adding H₂O₂ to the cell culture medium.

-

Incubate the cells for a further period.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control (cells treated with H₂O₂ alone).[7][8][9]

Anti-inflammatory Activity

Derivatives of the this compound scaffold have also been investigated for their anti-inflammatory properties.

The following table shows the inhibitory concentration (IC50) of a methoxyphenyl-based chalcone derivative on nitric oxide production in LPS-stimulated macrophages.

| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| 2f (Chalcone) | RAW264.7 | Nitric Oxide Production | 11.2 | [10] |

This protocol outlines a method to assess the anti-inflammatory effects of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cells

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

-

Microplate reader

Procedure:

-

Seed RAW264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.[11][12][13][14]

Signaling Pathways and Mechanisms of Action

Mu-Opioid Receptor Signaling Pathway

The analgesic effects of many this compound derivatives are mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR by an agonist initiates a cascade of intracellular signaling events.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of an associated heterotrimeric Gi/o protein. The G protein then dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit has multiple downstream effects, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The opening of GIRK channels leads to potassium ion efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability. The inhibition of VGCCs decreases the influx of calcium ions, which in turn reduces the release of neurotransmitters such as glutamate and substance P from presynaptic terminals. Collectively, these actions lead to a reduction in the transmission of pain signals.[7][15]

Caption: Mu-Opioid Receptor Signaling Pathway

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Caption: Drug Discovery Workflow

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis allows for the generation of diverse libraries of compounds with a wide range of pharmacological activities. The data and protocols presented in this technical guide highlight the potential of these derivatives as potent analgesics, neuroprotective agents, and anti-inflammatory compounds. Further exploration of the structure-activity relationships and mechanisms of action of this promising class of molecules is warranted to unlock their full therapeutic potential.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperine inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of Aureusidin in LPS-stimulated RAW264.7 macrophages via suppressing NF-κB and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Tertiary Amino Compound 4-(3-Methoxyphenyl)piperidin-4-ol: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Pharmacological Significance, and Experimental Evaluation of a Key Piperidine Derivative.

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)piperidin-4-ol and its N-substituted derivatives, a class of tertiary amino compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical properties, synthesis, and biological evaluation of these molecules. The information presented herein is compiled from various scientific sources to facilitate further research and development in this promising area of medicinal chemistry.

Core Chemical and Physical Properties

This compound is a piperidine derivative characterized by a methoxyphenyl group and a hydroxyl group attached to the same carbon atom of the piperidine ring. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H17NO2 | --INVALID-LINK-- |

| Molecular Weight | 207.27 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 180161-15-3 | --INVALID-LINK-- |

| SMILES | COC1=CC=CC(=C1)C2(CCNCC2)O | --INVALID-LINK-- |

Synthesis of this compound and its N-Substituted Derivatives

The synthesis of 4-aryl-4-hydroxypiperidines is most commonly achieved through a Grignard reaction. This involves the reaction of a suitably protected 4-piperidone with an arylmagnesium halide. For N-substituted derivatives, the synthesis typically starts with an N-protected 4-piperidone, followed by the Grignard reaction and subsequent deprotection and N-alkylation or N-arylation.

General Experimental Protocol for Grignard Synthesis

The following protocol is a generalized procedure for the synthesis of this compound, adapted from established methods for similar compounds.

Materials:

-

1-Bromo-3-methoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for deprotection)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous THF. A solution of 1-bromo-3-methoxybenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled, and a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc-4-(3-methoxyphenyl)piperidin-4-ol.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Deprotection: The Boc-protecting group is removed by treating the purified intermediate with an acidic solution, such as hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

Synthesis of N-Substituted (Tertiary Amino) Derivatives

N-substituted derivatives, which are tertiary amines, can be synthesized from the parent compound, this compound, through various N-alkylation or N-arylation methods. A common approach is reductive amination or direct alkylation with an appropriate alkyl halide.

The Role of this compound Derivatives as Tertiary Amino Compounds in Pharmacology

The piperidine nitrogen in this compound is a secondary amine. However, its N-substituted analogs are tertiary amines, and this structural feature is crucial for their pharmacological activity. The nature of the substituent on the nitrogen atom significantly influences the compound's affinity and selectivity for various biological targets, particularly G-protein coupled receptors (GPCRs) such as opioid and serotonin receptors.

The tertiary amine is often a key pharmacophoric element, capable of forming ionic interactions with acidic residues in the binding pockets of receptors. The size and nature of the N-substituent can modulate the compound's lipophilicity, which affects its ability to cross the blood-brain barrier, and can also introduce additional binding interactions, thereby fine-tuning its pharmacological profile. For instance, in the context of opioid receptors, the N-substituent plays a critical role in determining whether a compound acts as an agonist or an antagonist.

Biological Activity and Structure-Activity Relationships

Derivatives of 4-aryl-4-hydroxypiperidine are known to interact with a variety of central nervous system (CNS) targets. The primary area of investigation for these compounds has been their activity as modulators of opioid receptors.

Opioid Receptor Affinity

| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |

| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |

| 4 | 3-OCH₃ | 16 | 13 | 160 |

Data from a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives.

These data indicate that substitution on the aryl ring significantly impacts opioid receptor affinity. The replacement of a hydroxyl group with a methoxy group, as seen in compound 4, generally leads to a decrease in binding affinity across all three opioid receptor subtypes. This highlights the sensitivity of the receptor binding pocket to the electronic and steric properties of the aryl substituent.

General Experimental Protocol for Radioligand Binding Assay

To determine the binding affinity of novel compounds like this compound and its derivatives for specific receptors, a radioligand binding assay is a standard in vitro method.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., µ-opioid receptor)

-

Radioligand (e.g., [³H]diprenorphine)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl)

-

Non-specific binding inhibitor (e.g., naloxone)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Relationships

To aid in the understanding of the processes involved in the research and development of this compound and its derivatives, the following diagrams, created using the DOT language, illustrate key workflows.

Caption: A general workflow for the synthesis and biological evaluation of this compound.

Caption: The logical relationship illustrating the role of N-substitution in creating tertiary amino compounds with modulated pharmacological profiles.

Conclusion

This compound and its N-substituted tertiary amino derivatives represent a valuable scaffold in medicinal chemistry, particularly for the development of novel CNS-acting agents. The synthetic accessibility of these compounds, primarily through the Grignard reaction, allows for the systematic exploration of structure-activity relationships. The nature of the N-substituent is a critical determinant of the pharmacological profile, offering a versatile handle for optimizing receptor affinity, selectivity, and functional activity. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework to support such research endeavors.

Spectroscopic and Synthetic Profile of 4-(3-Methoxyphenyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 4-(3-Methoxyphenyl)piperidin-4-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public databases, this document presents a combination of predicted spectroscopic values and a plausible synthetic protocol derived from established chemical principles and analogous reactions.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and offer a valuable reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~6.90 | s | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~3.80 | s | 3H | OCH₃ |

| ~3.10 | m | 2H | Piperidine-H (axial, eq) |

| ~2.90 | m | 2H | Piperidine-H (axial, eq) |

| ~2.00 | s (br) | 1H | OH |

| ~1.80 | m | 2H | Piperidine-H (axial, eq) |

| ~1.65 | m | 2H | Piperidine-H (axial, eq) |

| ~1.50 | s (br) | 1H | NH |

Solvent: CDCl₃. Predicted values are estimates and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~159.8 | Ar-C (C-OCH₃) |

| ~148.2 | Ar-C (Quaternary) |

| ~129.5 | Ar-CH |

| ~118.0 | Ar-CH |

| ~112.5 | Ar-CH |

| ~111.0 | Ar-CH |

| ~70.0 | C-OH (Quaternary) |

| ~55.2 | OCH₃ |

| ~45.0 | Piperidine-CH₂ |

| ~38.0 | Piperidine-CH₂ |

Solvent: CDCl₃. Predicted values are estimates and may vary from experimental results.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 208.1332 |

| [M+Na]⁺ | 230.1151 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol), N-H stretch |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1490 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1150 | Strong | C-O stretch (alcohol) |

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis of this compound, based on general and established synthetic methodologies for similar compounds.

Synthesis of this compound

This synthesis can be achieved via a Grignard reaction between a protected 4-piperidone and 3-bromoanisole.

Step 1: N-Protection of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride hydrate (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add benzyl chloroformate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-4-piperidone.

Step 2: Grignard Reaction

-

Prepare a Grignard reagent by adding a solution of 3-bromoanisole (1.2 equivalents) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.3 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution of N-Cbz-4-piperidone (1 equivalent) in anhydrous THF to 0 °C.

-

Slowly add the prepared Grignard reagent to the solution of the protected piperidone.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from the previous step in ethanol.

-

Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the chemical structure, a proposed synthetic pathway, and the expected mass fragmentation pattern.

Caption: Chemical structure of this compound.

Caption: Proposed synthetic pathway for this compound.

4-(3-Methoxyphenyl)piperidin-4-ol safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of 4-(3-Methoxyphenyl)piperidin-4-ol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guide has been compiled using safety data from structurally analogous compounds, including various substituted piperidines. This information is intended to provide guidance for researchers, scientists, and drug development professionals. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before handling this chemical.

Hazard Identification and Classification

Based on the hazard profiles of structurally related piperidine derivatives, this compound should be handled as a potentially hazardous substance. The piperidine moiety itself is associated with flammability, toxicity, and corrosivity. Substitutions on the piperidine ring can modify these properties, but a cautious approach is warranted.

Potential hazards may include:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation or severe skin burns.

-

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Classification of Analogous Compounds

The following table summarizes the GHS hazard classifications for several compounds structurally related to this compound. This data illustrates the potential hazard profile and underscores the need for careful handling.

| Compound Name | GHS Pictogram(s) | Signal Word | Hazard Statements |

| Piperidine | Danger | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H311 + H331: Toxic in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.[1][2][3][4][5] | |

| 4-Hydroxypiperidine | Danger | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.[6] | |

| 1-(4-Methoxyphenyl)piperazine | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7] | |

| 4-(2-Methoxyphenyl)piperidine | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8] | |

| 4-Methoxypiperidine | Warning | H302: Harmful if swallowed.[9] |

Handling and Storage

Safe handling and storage are critical to minimize exposure and risk.

Precautions for Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Hygiene: Do not eat, drink, or smoke in handling areas.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2] Apply preventive skin protection.[1][2]

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[6][7][8] Avoid contact with skin, eyes, and clothing.[6] Avoid dust formation.[6][8] Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Take precautionary measures against static discharge.[1][7]

Conditions for Safe Storage

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][8]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6]

-

Security: Store in a locked-up area accessible only to qualified or authorized personnel.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-